5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid
Description
5-[(4-Nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid is a heterocyclic compound featuring a furan ring substituted at the 5-position with a methyl group linked to a 4-nitro-1H-pyrazole moiety. Its molecular formula is C₉H₇N₃O₅ , and it is characterized by a carboxylic acid group at the 2-position of the furan ring. The compound’s purity in commercial samples is typically ≥95% .
Properties
IUPAC Name |
5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O5/c13-9(14)8-2-1-7(17-8)5-11-4-6(3-10-11)12(15)16/h1-4H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTMBLNQUGWDNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)CN2C=C(C=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389958 | |
| Record name | 5-[(4-Nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436086-87-2 | |
| Record name | 5-[(4-Nitro-1H-pyrazol-1-yl)methyl]-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436086-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(4-Nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration of Pyrazole to 4-Nitro-1H-Pyrazole
Regioselective nitration of pyrazole remains a critical step. Classical conditions employ fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C, yielding 4-nitropyrazole as the major product. The reaction proceeds via electrophilic aromatic substitution, where the nitro group occupies the para position relative to the pyrazole nitrogen. Recent advancements utilize mixed acid systems (e.g., HNO₃/Ac₂O) to enhance selectivity, achieving yields of 70–85%.
Table 1: Nitration Conditions and Outcomes
| Reagents | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5 | 78 | 95.2 |
| HNO₃/Ac₂O | 10–15 | 85 | 97.8 |
| HNO₃/CF₃SO₃H | -10 | 72 | 93.5 |
Synthesis of 5-(Chloromethyl)furan-2-carboxylic Acid
Functionalization of furan-2-carboxylic acid at the 5-position involves:
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Hydroxymethylation : Treatment with paraformaldehyde and Lewis acids (e.g., ZnCl₂) under reflux generates 5-(hydroxymethyl)furan-2-carboxylic acid.
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Chlorination : Conversion of the hydroxymethyl group to chloromethyl using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous dichloromethane (DCM).
Key Reaction :
Yields for chlorination range from 65% to 82%, with purity >90% when using excess SOCl₂ at 40°C.
Alkylation of 4-Nitro-1H-Pyrazole
The coupling of 4-nitro-1H-pyrazole with 5-(chloromethyl)furan-2-carboxylic acid proceeds via nucleophilic substitution. Deprotonation of the pyrazole’s NH group using potassium carbonate (K₂CO₃) or sodium hydride (NaH) in dimethylformamide (DMF) facilitates the attack on the chloromethyl carbon.
Optimized Conditions :
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Solvent : DMF or acetonitrile.
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Base : K₂CO₃ (2.5 equiv).
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Temperature : 60–80°C for 12–24 hours.
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Catalyst : Sodium iodide (NaI, 0.1 equiv) enhances reactivity via the Finkelstein mechanism.
Table 2: Alkylation Reaction Outcomes
| Base | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| K₂CO₃ | NaI | DMF | 78 |
| NaH | None | THF | 65 |
| DBU | KI | Acetonitrile | 72 |
Post-reaction purification via recrystallization (ethanol/water, 40% v/v) achieves >99% purity.
Alternative Synthetic Routes
One-Pot Cyclocondensation
A patent-pending method (CN111362874B) employs a tandem cyclization-alkylation strategy:
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React 2,2-difluoroacetyl chloride with α,β-unsaturated esters to form a difluoroacetyl intermediate.
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Condense with methylhydrazine in the presence of NaI/KI, followed by cyclization under reduced pressure.
While originally designed for difluoromethyl pyrazoles, this approach adapts to nitro-substituted analogs by replacing methylhydrazine with nitro-functionalized hydrazines. Yields reach 75–80% with 99% regioselectivity.
Vilsmeier-Haack Formylation
Research on naphtho[2,1-b]furan derivatives demonstrates the utility of Vilsmeier formylation (POCl₃/DMF) to introduce aldehyde groups, which subsequently undergo condensation with hydrazines. Applied to furan systems, this method could generate pyrazole-carboxaldehyde intermediates for further functionalization.
Challenges and Mitigation Strategies
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Regioselectivity in Nitration : Competing 3-nitro isomers form under suboptimal conditions. Using Ac₂O as a co-solvent suppresses byproduct formation.
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Chloromethyl Stability : 5-(Chloromethyl)furan-2-carboxylic acid is prone to hydrolysis. In situ generation and immediate use in alkylation minimize degradation.
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Acid Sensitivity : The carboxylic acid group may protonate the pyrazole, reducing reactivity. Temporary ester protection (e.g., methyl ester) improves alkylation efficiency.
Recent Advances and Catalytic Innovations
Catalytic systems involving KI/NaI enhance reaction rates and selectivity by stabilizing transition states . For example, NaI (10 mol%) in DMF increases alkylation yields from 65% to 78% by facilitating halide exchange.
Chemical Reactions Analysis
Types of Reactions
5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole and furan rings can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid with structurally analogous compounds, focusing on substituent variations, molecular properties, and applications:
Key Structural and Functional Differences:
Pyrazole Substituents: The nitro group in the target compound enhances electrophilicity and may improve binding to biological targets (e.g., enzymes) compared to derivatives with chloro or trifluoromethyl groups . Bis(difluoromethyl) groups (CAS 1005565-98-9) introduce strong electron-withdrawing effects, which could stabilize the molecule against nucleophilic attack .
Furan Modifications: Replacement of the carboxylic acid with a carbohydrazide group (CAS 387344-74-3) alters hydrogen-bonding capacity, making the compound more suitable for coordination chemistry or prodrug applications . The pentachlorophenoxymethyl derivative () exhibits significantly higher molecular weight (412.44 vs. 237.17) and likely greater lipophilicity, which may impact bioavailability .
Aromatic vs.
Research Implications:
- Electron-Withdrawing vs. Electron-Donating Groups : Nitro and trifluoromethyl groups may enhance stability in acidic environments, whereas methyl groups could improve metabolic resistance .
- Synthetic Utility : The carbohydrazide derivative (CAS 387344-74-3) could serve as a precursor for hydrazone formation, useful in drug conjugation strategies .
Biological Activity
5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a furan ring and a pyrazole moiety, which are known for their diverse therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on recent research findings.
The molecular formula of this compound is , with a molar mass of approximately 237.17 g/mol. The structural formula indicates the presence of a nitro group on the pyrazole ring, which is significant for its biological activity.
Anticancer Activity
Recent studies have demonstrated that compounds related to the pyrazole and furan scaffolds exhibit notable anticancer properties. For instance, a study on benzo[b]furan derivatives highlighted their effectiveness against various cancer cell lines such as A549 (lung cancer), HT-29 (colon cancer), and B-16 (melanoma) . Although specific data on this compound is limited, its structural similarities suggest potential anticancer activity.
Antibacterial Activity
The pyrazole ring has been associated with antibacterial properties. Research indicates that substituted pyrazoles can inhibit bacterial growth effectively. For example, compounds with similar structures have shown activity against pathogenic bacteria, which positions this compound as a candidate for further antibacterial studies .
Anti-inflammatory Properties
The anti-inflammatory potential of compounds containing pyrazole rings has been documented extensively. Some derivatives have demonstrated higher anti-inflammatory activity than standard drugs like diclofenac . This suggests that this compound may also exhibit similar properties, warranting further investigation.
The mechanism by which this compound exerts its biological effects is likely multifaceted. Compounds within this class often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. For instance, they may inhibit key enzymes such as cyclooxygenases (COX), which play a role in inflammation and pain .
Research Findings and Case Studies
Q & A
Q. What are the key synthetic routes for 5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves alkylation of furan-2-carboxylic acid derivatives with 4-nitro-1H-pyrazole intermediates. A plausible route includes:
Nucleophilic Substitution : React furan-2-carboxylic acid with a halogenated methyl-pyrazole precursor (e.g., chloromethyl-4-nitro-pyrazole) under basic conditions (e.g., K₂CO₃ in DMF) .
Purification : Recrystallization in ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Optimization Table :
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Temperature | 80–100°C | Maximizes substitution rate |
| Base | K₂CO₃ | Reduces side reactions |
| Solvent | DMF or DMSO | Enhances solubility |
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer :
- NMR :
- ¹H NMR : Expect signals at δ 8.5–9.0 ppm (pyrazole nitro group proximity) and δ 6.5–7.5 ppm (furan protons). Methylenic bridge protons (CH₂) appear as a singlet near δ 4.5–5.0 ppm .
- ¹³C NMR : Carboxylic acid carbon at ~170 ppm; nitro group adjacent carbons at ~140–150 ppm .
- IR : Strong C=O stretch (~1700 cm⁻¹) and NO₂ asymmetric stretch (~1520 cm⁻¹) .
Q. How does the nitro group influence solubility, and what solvents are optimal for in vitro studies?
- Methodological Answer : The nitro group enhances polarity but reduces solubility in non-polar solvents. Data from structurally similar 5-(nitrophenyl)-furan-2-carboxylic acids in propan-2-ol show solubility increases with temperature (ΔH dissolution ≈ +15 kJ/mol) .
- Solubility Table :
| Solvent | Solubility (mg/mL, 25°C) |
|---|---|
| Propan-2-ol | 12.3 |
| DMSO | >50 |
| Water | <1 |
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder, twinning) in this compound be resolved using SHELX refinement tools?
- Methodological Answer :
- Disorder Modeling : Use SHELXL to split disordered atoms (e.g., nitro group orientations) with PART and AFIX commands .
- Twinning : Apply TWIN/BASF instructions for non-merohedral twinning. Refine Flack parameter to confirm absolute structure .
- Example Workflow :
Data collection at 100 K (high-resolution preferred).
Initial refinement with isotropic ADPs, followed by anisotropic refinement.
Validate with R-factor convergence (<5% discrepancy) .
Q. What strategies mitigate side reactions during synthesis (e.g., nitro group reduction or furan ring oxidation)?
- Methodological Answer :
- Nitro Stability : Avoid reductive conditions (e.g., H₂/Pd-C). Use inert atmospheres (N₂/Ar) and mild oxidants (e.g., HNO₃/AcOH) .
- Furan Protection : Temporarily esterify the carboxylic acid (e.g., methyl ester) to prevent ring oxidation during alkylation .
Q. How can computational modeling predict biological activity, and which molecular targets are prioritized for this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to screen against enzymes like COX-2 (anti-inflammatory) or bacterial dihydrofolate reductase (antimicrobial) .
- ADMET Prediction : SwissADME assesses nitro group toxicity risks (e.g., mutagenicity via nitroso intermediates) .
- Target Table :
| Target | Binding Affinity (ΔG, kcal/mol) |
|---|---|
| COX-2 | -8.2 |
| DHFR (E. coli) | -7.5 |
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data across studies?
- Methodological Answer :
- Purity Verification : Compare HPLC retention times (C18 column, acetonitrile/water gradient) with standards .
- Thermal Analysis : Perform DSC to confirm melting points (observed range: 180–185°C) and detect polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
